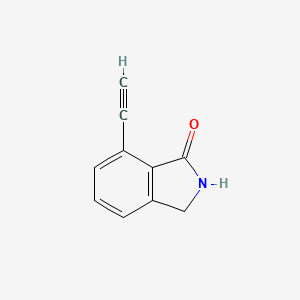

7-Ethynylisoindolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

7-ethynyl-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C10H7NO/c1-2-7-4-3-5-8-6-11-10(12)9(7)8/h1,3-5H,6H2,(H,11,12) |

InChI Key |

HIPNVAWBAORKKJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC2=C1C(=O)NC2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 7 Ethynylisoindolin 1 One

Reactivity Profiles of the Ethynyl (B1212043) Moiety: Additions and Cycloadditions

The terminal ethynyl group is a key site for a variety of chemical modifications, including cycloadditions and addition reactions, enabling the introduction of diverse functionalities.

Click Chemistry Applications for Conjugate Formation

The ethynyl group of 7-ethynylisoindolin-1-one is an ideal handle for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These reactions are highly efficient and regioselective, providing a straightforward route to the formation of stable triazole linkages for creating conjugates with biomolecules, polymers, or other molecular scaffolds.

The CuAAC reaction, typically employing a copper(I) catalyst, selectively yields 1,4-disubstituted 1,2,3-triazoles. In contrast, RuAAC reactions, often utilizing ruthenium(II) complexes, lead to the formation of 1,5-disubstituted 1,2,3-triazoles. This complementary regioselectivity offers precise control over the final architecture of the conjugated product. The choice of catalyst allows for the selective synthesis of either the 1,4- or 1,5-triazole isomer, which can be crucial for the biological activity or material properties of the final conjugate.

| Reaction | Typical Catalyst | Regioisomer Formed | Key Advantages |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | High yields, mild reaction conditions, wide functional group tolerance. |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC, effective for internal alkynes. |

Hydrogenation and Other Addition Reactions

The ethynyl group can undergo hydrogenation to yield either the corresponding alkene or alkane, depending on the catalyst and reaction conditions. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, will selectively produce 7-vinylisoindolin-1-one. Complete reduction to 7-ethylisoindolin-1-one can be achieved with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

The triple bond is also susceptible to a range of electrophilic addition reactions. Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) can lead to the formation of di- or tetra-haloalkanes. Hydrohalogenation with hydrogen halides (e.g., HBr, HCl) typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the alkyne that already bears a hydrogen atom. Hydration of the terminal alkyne, often catalyzed by mercury(II) salts in the presence of aqueous acid, results in the formation of a methyl ketone derivative at the 7-position after tautomerization of the initially formed enol.

| Reaction | Reagents | Product |

|---|---|---|

| Partial Hydrogenation | H₂, Lindlar's catalyst | 7-Vinylisoindolin-1-one |

| Full Hydrogenation | H₂, Pd/C | 7-Ethylisoindolin-1-one |

| Halogenation | Br₂ (1 or 2 equivalents) | 7-(1,2-Dibromovinyl)isoindolin-1-one or 7-(1,1,2,2-Tetrabromoethyl)isoindolin-1-one |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 7-Acetylisoindolin-1-one |

Functionalization and Modification of the Isoindolin-1-one (B1195906) Ring System

The isoindolin-1-one ring system possesses a secondary amine within its lactam structure, which serves as a site for further functionalization. N-alkylation or N-arylation can be achieved by reacting this compound with appropriate electrophiles under basic conditions. This allows for the introduction of a wide array of substituents that can modulate the molecule's physicochemical properties, such as solubility and lipophilicity.

Furthermore, the carbonyl group of the lactam can potentially be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would transform the isoindolin-1-one into the corresponding isoindoline. The C3 position of the isoindolin-1-one ring can also be a site for functionalization, although this typically requires the introduction of activating groups or specific catalytic systems.

Post-Synthetic Modifications via Transition-Metal Catalysis

Transition-metal catalysis is a powerful tool for the derivatization of this compound, particularly through cross-coupling reactions involving the ethynyl moiety. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully employed to couple this compound with various heterocyclic systems. For instance, its coupling with substituted pyrimidines has been documented in the synthesis of kinase inhibitors. This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base.

| Reactants | Catalyst System | Base | Product Type |

|---|---|---|---|

| This compound and a substituted aryl/heteroaryl halide | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI) | Amine base (e.g., triethylamine) | Aryl/heteroaryl-substituted alkyne |

Exploration of Prodrug Strategies for Enhanced Properties

The structural features of this compound make it an attractive scaffold for the development of prodrugs. The secondary amine of the isoindolin-1-one ring can be derivatized to form linkages that are cleavable under physiological conditions. One common approach is the formation of N-acyloxymethyl or N-alkoxycarbonyl derivatives, which can be designed to be hydrolyzed by esterases to release the parent drug.

The ethynyl group itself can also be incorporated into a prodrug design. For example, it could be part of a system that undergoes a bioorthogonal cleavage reaction to release an active compound in a targeted manner. Another strategy involves designing prodrugs that are activated by specific enzymes, leading to the release of the pharmacologically active molecule.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of a compound in solution. aps.orgarxiv.org It provides atom-level information on the chemical environment, connectivity, and spatial relationships of nuclei. aps.org For 7-Ethynylisoindolin-1-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be utilized for complete structural assignment.

¹H NMR Spectroscopy: This technique identifies the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, one would expect to observe signals corresponding to the aromatic protons on the isoindolinone core, the methylene (B1212753) (-CH₂) protons, the amide (-NH) proton, and the terminal alkyne proton (-C≡C-H). The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the arrangement of these protons.

¹³C NMR Spectroscopy: This experiment detects the carbon skeleton of the molecule. For this compound, distinct signals would be predicted for the carbonyl carbon of the lactam, the two sp-hybridized carbons of the ethynyl (B1212043) group, the aromatic carbons, and the methylene carbon.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign proton and carbon signals and establish through-bond connectivities, confirming the isoindolinone framework and the position of the ethynyl substituent. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions based on typical chemical shift values. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 7.2 - 7.8 | 120 - 140 |

| Methylene (CH₂) | ~4.5 | ~45 |

| Amide (NH) | 8.0 - 9.0 | - |

| Alkyne (C≡CH) | ~3.1 | ~80 |

| Alkyne (C ≡CH) | - | ~78 |

| Carbonyl (C=O) | - | 165 - 175 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.com Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. nih.gov

For this compound (Molecular Formula: C₁₀H₇NO), HRMS would provide an accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value. This allows for the unambiguous confirmation of its elemental formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the compound's fragmentation patterns. nih.gov By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic daughter ions are produced. Analyzing these fragments provides valuable structural information that corroborates the data obtained from NMR spectroscopy.

Table 2: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇NO |

| Theoretical Monoisotopic Mass | 157.0528 g/mol |

| Theoretical [M+H]⁺ Ion | 158.0600 |

| Theoretical [M+Na]⁺ Ion | 180.0419 |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. nih.gov

Column Chromatography: Following its synthesis, this compound would typically be purified from the crude reaction mixture using column chromatography. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried through by a mobile phase (a solvent or mixture of solvents). The selection of an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) would allow for the isolation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique used to determine the purity of the final compound. nih.gov A small amount of the purified this compound would be dissolved and injected into the HPLC system. The compound is separated on an analytical column (e.g., a reversed-phase C18 column) using a specified mobile phase. mdpi.com A detector, such as a UV-Vis detector, records the signal as the compound elutes from the column, producing a chromatogram. The purity is determined by the area percentage of the main peak corresponding to the product. A purity level of >95% is often required for subsequent biological or material studies.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unambiguous proof of a molecule's structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

To perform this analysis, a high-quality single crystal of this compound would need to be grown, for example, by slow evaporation of a solvent. mdpi.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data allows for the construction of a detailed 3D molecular model. mdpi.com This would confirm the planarity of the isoindolinone ring system and the geometry of the ethynyl substituent, as well as identify any significant intermolecular interactions, such as hydrogen bonding involving the amide N-H group, which dictate the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is highly effective for identifying the functional groups present. aps.org These two techniques are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the dipole moment (IR) or polarizability (Raman) during the vibration.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key functional groups. These would include a sharp, weak absorption for the terminal alkyne C-H stretch, a peak for the carbon-carbon triple bond (C≡C) stretch, a strong absorption for the amide carbonyl (C=O) stretch, and a band for the N-H stretch.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C≡C triple bond, which often gives a strong signal in Raman spectra due to its high polarizability.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H | Stretch | 3200 - 3400 | IR |

| ≡C-H | Stretch | ~3300 | IR, Raman |

| C=C (Aromatic) | Stretch | 1500 - 1600 | IR, Raman |

| C=O (Amide) | Stretch | 1650 - 1690 | IR |

| C≡C | Stretch | 2100 - 2140 | IR, Raman |

Pharmacological and Biological Investigations of 7 Ethynylisoindolin 1 One Derivatives

Identification and Validation of Biological Targets

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, proliferation, and migration. mdpi.comnih.gov Derivatives of 7-Ethynylisoindolin-1-one have been investigated as potent FAK inhibitors. The primary mechanism of action involves the direct blockage of FAK's catalytic activity. This inhibition prevents the autophosphorylation of FAK at key tyrosine sites, such as Tyr397, which is a critical step in recruiting and activating downstream signaling proteins. mdpi.comnih.gov

By blocking FAK phosphorylation, these derivatives effectively disrupt the signaling cascade that promotes cancer progression. For instance, studies have shown that potent isoindolinone-based FAK inhibitors can decrease the phosphorylation levels of downstream effectors like PI3K, AKT, JNK, and STAT3. mdpi.com This disruption leads to cell cycle arrest, an increase in caspase-3 activity, and ultimately, apoptosis (programmed cell death). mdpi.com The inhibition of FAK signaling has been demonstrated to be a key factor in reducing tumor cell adhesion, growth, and invasion. nih.govnih.gov Some derivatives have shown high potency, with IC₅₀ values in the nanomolar range, indicating strong inhibitory effects on FAK and the related proline-rich tyrosine kinase 2 (Pyk2). mdpi.com

Rho-associated coiled-coil protein kinases (ROCK), particularly ROCK2, are serine/threonine kinases that are key regulators of the actin cytoskeleton. researchgate.net They are involved in numerous cellular processes, including adhesion, migration, and proliferation. researchgate.net Recent research has identified derivatives based on an indoline (B122111) scaffold, the core structure of isoindolinone, as selective and effective inhibitors of ROCK2. invivogen.com

Toll-like receptor 7 (TLR7) is a key protein in the innate immune system that recognizes single-stranded RNA from viruses and certain small synthetic molecules. mdpi.comnih.gov Activation of TLR7 triggers a signaling cascade that leads to the production of interferons and other pro-inflammatory cytokines, mounting an immune response. mdpi.comnih.gov While various heterocyclic small molecules, such as imidazoquinoline derivatives, are known to act as TLR7 agonists, a review of the scientific literature did not yield specific research demonstrating that this compound or its derivatives function as TLR7 agonists. The primary scaffolds identified as TLR7 modulators include quinazolines, purines, indoles, and quinolines, but not isoindolinones. mdpi.com

In Vitro Cellular Efficacy and Pathway Modulation

The efficacy of this compound derivatives and related compounds as anti-proliferative agents has been evaluated across a variety of human cancer cell lines. The primary mechanism for this activity is the inhibition of key kinases like FAK, which disrupts signals essential for cancer cell survival and division, often leading to cell cycle arrest and apoptosis. mdpi.commedchemexpress.com The cytotoxic and anti-proliferative effects are typically quantified by IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. Studies have shown that these derivatives can be highly potent, with activity observed in the nanomolar to low micromolar range.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 1,2,4-Oxadiazole Derivative | C6 | Glioma | 4.63 | nih.gov |

| 1,2,4-Oxadiazole Derivative | A549 | Lung Carcinoma | 9.33 | nih.gov |

| Indolin-2-one Derivative (7m) | MDA-MB-231 | Breast Cancer | 0.78 | |

| Indolin-2-one Derivative (7m) | H460 | Lung Cancer | 0.056 | |

| Indolin-2-one Derivative (7m) | HT-29 | Colon Cancer | 0.018 | |

| FAK Inhibitor (PF-562271) | Ewing Sarcoma Cell Lines (Avg) | Ewing Sarcoma | 2.4 | medchemexpress.com |

A critical aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. This process often involves the formation of specialized, actin-rich protrusions called invadopodia, which degrade the extracellular matrix (ECM). The function of FAK is intrinsically linked to the regulation of cell motility. nih.gov

By inhibiting FAK, derivatives of this compound can effectively disrupt these invasive processes. FAK inhibition leads to a decrease in the signaling required for the dynamic cytoskeletal rearrangements that underpin cell movement. nih.gov Studies have demonstrated that inhibiting FAK function directly results in decreased cell migration. nih.gov While direct studies on this compound's effect on invadopodia are not detailed in the reviewed literature, the mechanism of FAK inhibition is known to be crucial for invadopodia formation and function. FAK is a key component of focal adhesions, which are signaling hubs that regulate cell adhesion and migration, and its inhibition would logically impair the cell's ability to form the structures necessary for invasion. nih.gov

Investigation of Downstream Signaling Pathway Modulation (e.g., PI3-K/Akt-1)

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is a hallmark of many diseases, including cancer, making it a key target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.gov PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. nih.gov Once activated, Akt phosphorylates a wide array of substrates, influencing a cascade of cellular events. nih.gov

While the isoindolin-1-one (B1195906) scaffold is a component of various molecules investigated as inhibitors of the PI3K/Akt pathway, specific studies detailing the modulatory effects of this compound on this cascade are not available in the reviewed literature. Research on other isoindolin-1-one derivatives has explored their potential as PI3K inhibitors; however, these findings cannot be directly extrapolated to the 7-ethynyl substituted compound without specific experimental validation. Therefore, the precise impact of this compound on the PI3-K/Akt-1 signaling pathway remains to be elucidated.

Enzymatic Assays for Kinetic and Inhibitory Activity Determination

Enzymatic assays are fundamental tools in drug discovery and development, providing quantitative data on the interaction between a compound and its target enzyme. These assays can determine the potency of an inhibitor, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), and can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Kinetic studies further characterize the inhibitor's binding affinity (Ki) and its effect on the enzyme's catalytic efficiency.

No specific enzymatic assay data or kinetic studies for this compound could be identified in the public domain. While a related compound, 7-amino-3,4-dihydro-1H-quinolin-2-one, has been investigated as a carbonic anhydrase inhibitor, this structural analog is distinct from this compound, and its inhibitory profile cannot be assumed to be similar. cancer.govyoutube.com The ethynyl (B1212043) group at the 7-position of the isoindolin-1-one core would significantly influence its electronic and steric properties, likely resulting in a unique enzymatic inhibitory profile that requires dedicated investigation.

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanism of action of a compound is crucial for its development as a therapeutic agent. This involves identifying its direct molecular target(s) and characterizing the downstream cellular consequences of their modulation. Techniques such as target-based screening, affinity chromatography, and computational modeling are often employed to elucidate these mechanisms.

The molecular mechanism of action for this compound in biological systems has not been described in the available scientific literature. While some isoindolin-1-one derivatives have been explored for their potential as PARP (Poly (ADP-ribose) polymerase) inhibitors, a class of enzymes involved in DNA repair, there is no direct evidence to suggest that this compound functions through this mechanism. cancerresearchuk.orgnih.gov The unique chemical structure of this compound necessitates specific studies to determine its molecular targets and the pathways it affects within a biological context. Without such research, any discussion of its mechanism of action would be purely speculative.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Design Principles for 7-Ethynylisoindolin-1-one Analogs in SAR Studies

The design of analogs based on the this compound scaffold is guided by established principles aimed at enhancing interaction with the target protein, often the nicotinamide (B372718) binding site of PARP-1. Key design strategies revolve around modifying specific positions on the isoindolinone core to probe for beneficial interactions and improve pharmacological properties.

A primary design consideration is the mimicry of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. The isoindolinone core itself serves as a bioisostere for the nicotinamide, providing a foundational structure for inhibitor design. The lactam ring within the isoindolinone structure is a key feature, participating in crucial hydrogen bonding interactions within the enzyme's active site.

Another significant design principle involves the exploration of substituents on the aromatic ring of the isoindolinone. The introduction of the ethynyl (B1212043) group at the 7-position is a strategic modification intended to exploit specific pockets or interactions within the target's binding site. The design of further analogs would involve systematically altering the substituent at this position and others (e.g., positions 4, 5, and 6) to map the steric and electronic requirements of the active site.

Furthermore, modifications to the nitrogen atom of the lactam are a common strategy. Attaching various cyclic or acyclic moieties at this position can extend the molecule into different regions of the binding pocket, potentially picking up additional favorable interactions and influencing properties such as solubility and cell permeability. The goal is to achieve a balance between increased potency and favorable pharmacokinetic profiles.

Identification of Key Pharmacophoric Features and Critical Substituent Positions

Pharmacophore modeling for inhibitors based on the isoindolinone scaffold reveals several key features essential for potent activity, particularly against PARP-1. These models are often developed based on the crystal structures of PARP-1 in complex with various inhibitors. plos.orgnih.gov

The essential pharmacophoric features for PARP-1 inhibition typically include:

A hydrogen bond donor and acceptor pair: The lactam amide of the isoindolinone core is critical, forming key hydrogen bonds with residues such as Gly863 and Ser904 in the PARP-1 active site. nih.gov

An aromatic ring system: The phenyl ring of the isoindolinone scaffold engages in π-π stacking interactions with Tyr907 in the active site. nih.gov

Additional hydrophobic or aromatic features: Substituents on the isoindolinone ring can occupy hydrophobic pockets. The 7-ethynyl group, for instance, is positioned to interact with a specific region of the binding site, and its rigidity and linear geometry can be advantageous for occupying narrow hydrophobic channels.

Critical Substituent Positions:

Position 7: The ethynyl group at this position is a critical determinant of activity. Its modification would be a key focus of SAR studies to probe for optimal size, electronics, and geometry.

The Lactam Nitrogen (N2): This position is a primary vector for introducing diversity and extending the molecule to other regions of the active site. SAR studies have shown that attaching moieties like a piperidine (B6355638) or other cyclic systems can significantly impact potency and selectivity.

Positions 4, 5, and 6: While less commonly explored than position 7, substitutions at these positions can influence the electronic properties of the aromatic ring and potentially introduce new interactions with the protein.

A summary of these key features is presented in the table below.

| Pharmacophoric Feature | Corresponding Structural Motif in this compound Analogs | Key Interacting Residues (in PARP-1) |

| Hydrogen Bond Donor/Acceptor | Lactam amide | Gly863, Ser904 |

| Aromatic Ring | Isoindolinone phenyl ring | Tyr907 |

| Hydrophobic/Aromatic Moiety | 7-ethynyl group | Hydrophobic pocket |

| Linker/Vector for Diversity | Lactam nitrogen (N2) | Various, depending on substituent |

Impact of Substitutions on Biological Activity, Potency, and Selectivity

The systematic substitution at various positions of the this compound scaffold has a profound impact on its biological profile.

Substitutions at the Lactam Nitrogen (N2): This is a key position for modulating potency and selectivity. Attaching different functional groups can lead to interactions with different sub-pockets of the enzyme active site. For example, in the broader class of isoindolinone PARP inhibitors, attaching a piperazine (B1678402) ring connected to another aromatic or heteroaromatic ring has been a successful strategy to enhance potency. The nature of this appended ring system can also be tuned to achieve selectivity for PARP-1 over other PARP isoforms.

General Observations from Analogous Series: In broader studies of isoindolinone-based PARP inhibitors, it has been observed that:

Small, hydrophobic groups are often favored at positions analogous to the 7-position.

The conformation of the substituent at the lactam nitrogen is critical. Rigidifying this substituent in an optimal binding conformation can lead to a significant increase in potency.

Introduction of polar groups in the N2-substituent can be used to improve solubility and other pharmacokinetic properties, though this must be balanced against potential loss of potency if key hydrophobic interactions are disrupted.

Application of 2D and 3D QSAR Models for Activity Prediction and Design Optimization

QSAR models are powerful computational tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. For this compound analogs, both 2D and 3D QSAR models can be instrumental in predicting the activity of novel, un-synthesized compounds and in guiding the design of more potent inhibitors.

2D-QSAR: In a 2D-QSAR study, various physicochemical descriptors (e.g., molecular weight, logP, molar refractivity, and electronic parameters) of a series of this compound analogs would be correlated with their measured biological activity. The resulting equation can be used to predict the activity of new analogs. While less detailed than 3D-QSAR, 2D models are computationally less intensive and can provide valuable insights into the general properties that favor high activity.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. researchgate.net These models are built by aligning a set of analogs and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps highlight regions in 3D space where modifications to the molecule are likely to increase or decrease activity.

For this compound analogs, a 3D-QSAR model would likely show:

A region of favorable steric bulk near the lactam nitrogen, indicating that larger substituents are preferred.

An electrostatically sensitive region around the lactam carbonyl, reflecting the importance of hydrogen bonding.

A sterically restricted and hydrophobic region around the 7-ethynyl group, suggesting that only small, non-polar substituents are tolerated at this position.

These models can be used to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process.

Consideration of Ligand Efficiency and Druggability Indices in Analog Development

In modern drug design, potency alone is not the sole determinant of a successful drug candidate. Ligand efficiency (LE) and other druggability indices are critical metrics for evaluating the quality of a compound and its potential for development.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). It is calculated as the binding energy per heavy atom. A high LE indicates that a molecule achieves its potency in an efficient manner, without excessive size. For the development of this compound analogs, medicinal chemists would aim to make modifications that increase potency without a disproportionate increase in molecular weight, thus improving or maintaining a good LE.

Lipophilic Ligand Efficiency (LLE): This index considers both potency and lipophilicity (logP). It is calculated as the pIC50 (or pKi) minus the logP. A high LLE is desirable, as it indicates that a compound achieves high potency without being overly greasy, which can lead to problems with solubility, metabolism, and toxicity. In the optimization of this compound analogs, modifications would be guided by the need to increase LLE, for example, by adding polar groups that enhance potency or by making structural changes that increase potency more than they increase lipophilicity.

The table below summarizes some key druggability indices and their importance in the development of this compound analogs.

| Index | Formula | Desired Value | Importance in Analog Development |

| Ligand Efficiency (LE) | ΔG / Heavy Atom Count | High | Ensures binding affinity is achieved efficiently with respect to molecular size. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | High | Balances potency with lipophilicity to optimize for better ADME properties. |

By considering these indices throughout the design and optimization process, researchers can increase the likelihood of developing analogs of this compound that are not only potent and selective but also possess the drug-like properties necessary for further preclinical and clinical development.

Computational and Theoretical Investigations of 7 Ethynylisoindolin 1 One Systems

Molecular Docking Studies for Ligand-Target Binding Interactions

No specific molecular docking studies have been published for 7-Ethynylisoindolin-1-one.

In general, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For isoindolinone derivatives, this method is frequently used to predict their binding affinity and interaction patterns within the active sites of biological targets like kinases (e.g., PI3Kγ, MNK2) and other enzymes. nih.govnih.gov Such studies typically report binding energy scores (in kcal/mol) and detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds formed with amino acid residues of the protein target.

Table 1: Representative Molecular Docking Data for Isoindolin-1-one (B1195906) Scaffolds (Hypothetical for this compound) This table is for illustrative purposes only, as no specific data exists for this compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | - | - | - |

| Urease | - | - | - |

| PARP1 | - | - | - |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

No specific molecular dynamics (MD) simulation studies have been published for this compound.

MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are applied to docked ligand-protein complexes to assess their stability and to observe the dynamics of their interaction. nih.gov Key analyses from such simulations include Root Mean Square Deviation (RMSD) to evaluate the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to monitor the persistence of key interactions throughout the simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

No specific quantum chemical calculation studies have been published for this compound.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These studies can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and various reactivity descriptors. nih.gov This information provides insights into the molecule's stability, reactivity, and potential interaction sites.

Table 2: Calculated Quantum Chemical Properties for Isoindolinone Analogs (Hypothetical for this compound) This table is for illustrative purposes only, as no specific data exists for this compound.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

| Dipole Moment | - | Polarity of the molecule |

In Silico Screening and Virtual Library Design for Novel Ligands

There are no published studies detailing the use of this compound as a scaffold in in silico screening or virtual library design.

In silico screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a drug target. researchgate.net Virtual libraries can be designed around a core scaffold, such as isoindolin-1-one, by enumerating various substituents at different positions. These virtual compounds are then docked into a target's active site to prioritize candidates for synthesis and biological testing. The ethynyl (B1212043) group at the 7-position of the isoindolinone core could serve as a key anchoring point or a vector for further chemical modification in such a library design.

Applications in Advanced Organic Synthesis and Chemical Biology

7-Ethynylisoindolin-1-one as a Versatile Building Block in Medicinal Chemistry

The synthetic accessibility and inherent reactivity of this compound make it an attractive starting point for the synthesis of diverse molecular architectures. The terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". nih.govnih.govaatbio.com This bioorthogonal reaction allows for the efficient and specific coupling of the isoindolinone core to other molecules bearing an azide (B81097) group, facilitating the rapid generation of compound libraries with a wide range of functionalities.

A significant application of this compound in medicinal chemistry is demonstrated in the development of potent enzyme inhibitors. For instance, this compound has been utilized as a key intermediate in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. mdpi.com FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in tumor progression and metastasis. mdpi.comnih.gov The synthesis of these inhibitors involves the coupling of this compound with other heterocyclic fragments, highlighting its utility in constructing complex, biologically active molecules. mdpi.com

The isoindolinone core itself is present in a number of inhibitors targeting various enzymes. For example, derivatives of this scaffold have been identified as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair, and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in Gram-negative bacteria. researchgate.netnih.gov This underscores the importance of the isoindolinone framework as a pharmacophore, and the presence of the ethynyl (B1212043) group at the 7-position provides a strategic point for modification and optimization of inhibitor potency and selectivity.

Table 1: Applications of the Isoindolinone Scaffold in Medicinal Chemistry

| Target Enzyme | Therapeutic Area | Reference |

| Focal Adhesion Kinase (FAK) | Cancer | mdpi.com |

| Poly (ADP-ribose) polymerase-1 (PARP1) | Cancer | nih.gov |

| UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) | Bacterial Infections | researchgate.net |

Development of Chemical Probes and Biological Tools for Mechanistic Studies

The ethynyl group of this compound is an ideal functional handle for the development of chemical probes. nih.gov These probes are indispensable tools in chemical biology for elucidating the mechanisms of action of bioactive molecules, identifying their cellular targets, and visualizing their distribution within biological systems. nih.govnih.gov

The terminal alkyne allows for the attachment of reporter tags, such as fluorescent dyes or biotin, through click chemistry. nih.govnih.govaatbio.com This bioorthogonal ligation strategy is highly specific and can be performed under physiological conditions, making it suitable for labeling biomolecules in complex biological environments, including living cells. researchgate.netthermofisher.com

A typical strategy for developing a chemical probe from this compound would involve:

Synthesis of the core inhibitor: Utilizing this compound as a starting material to synthesize a molecule with known or suspected biological activity.

Attachment of a reporter tag: Reacting the terminal alkyne of the inhibitor with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via a CuAAC reaction.

Biological application: Using the resulting probe for various applications, such as:

Target Identification: The biotinylated probe can be used in affinity purification-mass spectrometry (AP-MS) workflows to pull down its protein binding partners from cell lysates, thereby identifying its molecular target. nih.govresearchgate.nethybrigenics-services.com

Cellular Imaging: The fluorescently labeled probe can be used to visualize the subcellular localization of the target protein or the drug itself using microscopy techniques.

Mechanistic Studies: By tracking the probe's interactions and localization, researchers can gain insights into the biological pathways modulated by the parent compound. nih.gov

While specific published examples of chemical probes derived directly from this compound are still emerging, the principles of their design and application are well-established in the field of chemical biology. The versatility of this building block makes it a prime candidate for the development of novel probes to investigate a wide range of biological processes.

Contributions to Lead Optimization and Drug Discovery Programs

The process of lead optimization in drug discovery aims to refine the properties of a promising "hit" compound to generate a clinical candidate with improved potency, selectivity, and pharmacokinetic properties. lumiprobe.comyoutube.commdpi.com this compound can play a significant role in this process, primarily through its utility in structure-activity relationship (SAR) studies. nih.govmdpi.comyoutube.commdpi.com

The ethynyl group provides a convenient point for chemical modification. By synthesizing a series of analogs where different substituents are "clicked" onto the this compound core, medicinal chemists can systematically explore the chemical space around this position and understand its impact on biological activity. nih.gov

In the context of the FAK inhibitors mentioned earlier, the synthesis of various derivatives starting from this compound allows for a detailed investigation of the SAR. mdpi.comresearchgate.net For example, by varying the nature of the group attached to the alkyne, researchers can probe the steric and electronic requirements of the binding pocket of the target enzyme. This iterative process of synthesis and biological evaluation is fundamental to lead optimization. lumiprobe.comyoutube.com

Furthermore, the rigid isoindolinone scaffold provides a stable platform for these modifications, ensuring that changes in activity can be more confidently attributed to the appended groups. The insights gained from such SAR studies are crucial for designing next-generation inhibitors with enhanced efficacy and reduced off-target effects.

Table 2: Key Contributions of this compound to Drug Discovery

| Contribution | Description |

| Versatile Building Block | Enables the synthesis of diverse compound libraries for screening. |

| Facilitates SAR Studies | The terminal alkyne allows for systematic modification to explore structure-activity relationships. |

| Development of Chemical Probes | Enables the creation of tools for target validation and mechanistic studies. |

| Fragment-Based Drug Discovery | Can serve as a core fragment for building more complex and potent inhibitors. youtube.comnih.gov |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern medicinal chemistry. Future research into 7-ethynylisoindolin-1-one will likely focus on novel and sustainable synthetic methodologies to improve yield, reduce waste, and allow for the creation of diverse derivatives.

Current synthetic strategies for isoindolinone derivatives often involve multi-step processes. researchgate.net The exploration of one-pot multicomponent reactions, as has been successful for other isoindolinones, could provide a more efficient pathway to this compound and its analogs. nih.govnih.gov Additionally, the use of greener reaction conditions, such as ultrasonic irradiation, has been shown to improve reaction rates and yields for the synthesis of isoindolin-1-one (B1195906) derivatives and represents a promising avenue for sustainable production. nih.govnih.gov

Future synthetic explorations could focus on:

Catalyst Development: Investigating novel metal catalysts or organocatalysts for the key cyclization and ethynylation steps to improve efficiency and selectivity.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, safety, and scalability.

Biocatalysis: Exploring enzymatic transformations for key synthetic steps to improve stereoselectivity and reduce the environmental impact.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Illustrative Precedent (Related Scaffolds) |

| Multicomponent Reactions | Increased efficiency, reduced purification steps, rapid library generation. | One-pot synthesis of 2,3-disubstituted isoindolin-1-ones. nih.gov |

| Ultrasonic-Assisted Synthesis | Faster reaction times, higher yields, milder conditions. nih.gov | Preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. nih.gov |

| C-H Activation | Direct functionalization of the isoindolinone core, reducing pre-functionalization steps. | Palladium-catalyzed C-H activation for the synthesis of complex heterocycles. |

Discovery and Validation of New Biological Targets and Multi-Target Modulators

The isoindolinone scaffold is present in compounds targeting a wide range of biological entities, including enzymes and receptors. researchgate.netnih.gov The unique electronic and steric properties conferred by the 7-ethynyl group could lead to novel interactions with biological targets. A key area of future research will be the systematic screening of this compound and its derivatives against a broad panel of biological targets to identify novel therapeutic opportunities.

Derivatives of the isoindolinone core have shown activity as inhibitors of enzymes like urease and histone deacetylases (HDACs), and as modulators of receptors such as the metabotropic glutamate receptor 1. nih.govnih.govnih.gov The ethynyl (B1212043) group can act as a hydrogen bond acceptor or participate in covalent interactions, potentially leading to high-affinity binding to novel targets.

Furthermore, the concept of multi-target modulators, or dual-target drugs, is gaining traction in drug discovery for complex diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold could serve as a platform for the rational design of molecules that simultaneously modulate multiple disease-relevant targets, potentially leading to improved efficacy and reduced drug resistance.

| Potential Biological Target Class | Rationale for Investigating this compound | Example of a Related Isoindolinone Activity |

| Kinases | The ethynyl group can be functionalized to target the ATP-binding site. | Midostaurin, an approved kinase inhibitor, contains an isoindoline-like core. mdpi.com |

| Epigenetic Targets (e.g., HDACs) | The scaffold can be elaborated to interact with the active site of epigenetic enzymes. | Isoindolinone derivatives have shown potent HDAC inhibitory activity. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | The rigid scaffold can be decorated to achieve high receptor affinity and selectivity. | Isoindolinone derivatives have been developed as mGluR1 antagonists. nih.gov |

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational modeling and experimental research has become indispensable in modern drug discovery. nih.govfrontiersin.org For this compound, integrating these approaches will be crucial for accelerating the discovery and optimization of new drug candidates.

Computational techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound derivatives with various biological targets. nih.govnih.gov This in silico screening can help prioritize compounds for synthesis and experimental testing, thereby saving time and resources. Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that guide the design of more potent and selective analogs.

An iterative cycle of computational prediction followed by experimental validation is a powerful strategy for optimizing lead compounds. nih.gov For instance, after identifying an initial hit from a screening campaign, computational modeling can be used to propose modifications to the this compound scaffold that are predicted to enhance binding affinity or improve pharmacokinetic properties. These predictions can then be tested experimentally, and the results fed back into the computational models to refine them further.

Potential for High-Throughput Synthesis and Screening Initiatives

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.gov The this compound scaffold is well-suited for the creation of compound libraries for HTS campaigns. The ethynyl group provides a versatile handle for diversification using click chemistry or Sonogashira coupling, allowing for the rapid synthesis of a wide array of derivatives.

The development of robust and automated synthetic methods will be key to generating these libraries. High-throughput synthesis, in combination with HTS, can significantly accelerate the identification of initial "hit" compounds that can then be further optimized through medicinal chemistry efforts. Screening these libraries against a diverse range of biological targets could uncover unexpected therapeutic applications for the this compound scaffold.

| Screening Library Type | Focus of the Library | Potential Application |

| Diversity-Oriented Library | Broad exploration of chemical space around the this compound core. | Identification of novel biological targets and initial hits. |

| Focused Library | Analogs designed based on a known active compound or a specific biological target. | Lead optimization and structure-activity relationship studies. |

| Fragment Library | Smaller, less complex derivatives of this compound. | Fragment-based drug discovery campaigns. |

Development of Advanced Imaging and Diagnostic Agents Based on the Scaffold

The unique properties of the ethynyl group also make this compound an attractive scaffold for the development of molecular imaging probes and diagnostic agents. The alkyne can be readily modified with reporter molecules such as fluorophores or radiolabels using click chemistry.

For example, a fluorescent dye could be attached to the 7-ethynyl position to create a probe for tracking the distribution of the molecule in cells or tissues. Such probes could be invaluable for studying the mechanism of action of bioactive isoindolinone derivatives and for target validation studies. Similarly, the incorporation of a positron-emitting radionuclide could lead to the development of novel positron emission tomography (PET) imaging agents for diagnostic applications in areas such as oncology or neurology. The development of such tools would not only advance our understanding of the biology of isoindolinones but also hold the potential for clinical translation as diagnostic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Ethynylisoindolin-1-one, and how can researchers validate their purity and structural integrity?

- Methodological Answer :

- Synthesis : Start with retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) to identify feasible intermediates like isoindolinone derivatives. Ethynylation reactions (e.g., Sonogashira coupling) are commonly employed to introduce the ethynyl group. Optimize catalysts (e.g., Pd/Cu systems) and solvents (e.g., DMF or THF) under inert conditions .

- Validation : Use NMR (¹H/¹³C) to confirm structural motifs (e.g., ethynyl protons at ~2.5 ppm, isoindolinone carbonyl at ~170 ppm). HPLC (≥95% purity) and mass spectrometry (HRMS) ensure purity and molecular weight accuracy. Crystallography (if crystals form) provides definitive structural proof .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Antimicrobial : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, reporting MIC values .

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and validate via flow cytometry for apoptosis markers (Annexin V/PI) .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based kinetic assays. Compare inhibition constants (Kᵢ) with known inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Replication : Repeat experiments under identical conditions (solvent, concentration, cell passage number) to exclude procedural variability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. Cross-reference with structural analogs (e.g., 7-(1-Hydroxyethyl)isoindolin-1-one) to isolate substituent effects .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding affinity variations across protein isoforms. Validate with SPR (surface plasmon resonance) for kinetic binding parameters .

Q. What strategies optimize the reaction yield of this compound under scalable laboratory conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs). Analyze via response surface methodology (RSM) to identify optimal conditions .

- Work-Up : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for purification. Monitor yield improvements via GC-MS .

- Green Chemistry : Test solvent alternatives (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., Pd nanoparticles on carbon) to reduce waste .

Q. How can computational models predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Validate with in vitro Caco-2 assays for intestinal absorption .

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to study protein-ligand stability in biological membranes. Analyze RMSD and binding free energy (MM-PBSA) .

Data Presentation Guidelines

Table 1 : Example Comparison of Synthetic Routes for this compound

| Method | Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | DMF | 100 | 65 | 97.5 |

| Ullmann Reaction | CuI/1,10-phen | Toluene | 120 | 45 | 92.0 |

| Direct Ethynylation | Pd/C | THF | 80 | 78 | 98.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.